1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea
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Overview
Description
“1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines with α-bromoketones under microwave irradiation . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications
Synthesis and Biological Evaluation
1-Cyclopentyl-3-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)urea and similar compounds have been synthesized and explored for their potential biological activities. For instance, a study involved the synthesis of a series of diaryl ureas designed and evaluated for their antiproliferative activity against various cancer cell lines. These compounds, including ones with pyridin-2-yl and urea components, showed promising results as anticancer agents and were proposed as potential BRAF inhibitors for further research (Jian Feng et al., 2020).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural elements of this compound are part of core fragments in various drug molecules. Research in this field includes the design, synthesis, and evaluation of derivatives for their potential therapeutic effects. For example, a study described the synthesis and biological evaluation of a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, highlighting the significance of the diaryl urea fragment in medicinal chemistry (Jian Feng et al., 2020).
Chemical Synthesis and Reactivity
Apart from biological applications, these compounds are also significant in chemical synthesis and reactivity studies. Various studies have explored the synthesis routes, structural characterizations, and the reactivity profiles of compounds containing imidazo[1,2-a]pyridin-2-yl and urea components. For example, research on the formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine demonstrated the potential of these compounds in forming defined cyclic structures, indicating their utility in diverse chemical synthesis applications (A. Gube et al., 2012).
Antimicrobial and Antitubercular Activities
Some derivatives of this compound have been investigated for their antimicrobial and antitubercular properties. A study on pyrimidine derivatives, including those with similar structural components, reported moderate cytotoxic and antitubercular activities, showcasing the potential of these compounds in antimicrobial applications (K. Ishwar Bhat et al., 2014).
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is an urgent task .
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine compounds have been known to interact with various targets depending on their specific structure
Biochemical Pathways
Imidazo[1,2-a]pyridine compounds have been associated with a variety of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The exact pathways affected would depend on the specific targets of this compound.
Result of Action
Imidazo[1,2-a]pyridine compounds have been associated with a variety of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The specific effects would depend on the compound’s targets and mode of action.
Properties
IUPAC Name |
1-cyclopentyl-3-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-7-6-12-24-13-18(22-19(14)24)16-10-4-5-11-17(16)23-20(25)21-15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9H2,1H3,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTUPVZBHQATEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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